

What is the structure of 2,5-Dioxopyrrolidin-1-yl methylcarbamate?

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Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-yl
methylcarbamate

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An In-Depth Technical Guide on the Structure of **2,5-Dioxopyrrolidin-1-yl methylcarbamate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of **2,5-Dioxopyrrolidin-1-yl methylcarbamate**. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from the closely related analog, 2,5-Dioxopyrrolidin-1-yl carbamate, to provide a comprehensive structural and physicochemical profile.

Chemical Structure and Nomenclature

2,5-Dioxopyrrolidin-1-yl methylcarbamate is a chemical compound featuring a succinimide ring linked to a methylcarbamate group. The systematic IUPAC name clarifies the connectivity of these two core components. The "2,5-Dioxopyrrolidin-1-yl" portion refers to the succinimide moiety, a five-membered ring containing two carbonyl groups at positions 2 and 5 and a nitrogen atom at position 1. This nitrogen is then attached to the "methylcarbamate" group.

The carbamate functional group has the general structure $R-O-C(=O)-N(R')-R''$. In this specific molecule, the succinimide acts as the 'R-O' portion (more accurately, an N-O bond from the

hydroxylamine precursor to N-hydroxysuccinimide), and the methylcarbamate is formed by a methyl group (CH₃) attached to the nitrogen of the carbamate.

Structural Representation:

Caption: 2D structure of **2,5-Dioxopyrrolidin-1-yl methylcarbamate**.

Physicochemical Properties

While specific experimental data for **2,5-Dioxopyrrolidin-1-yl methylcarbamate** is not readily available, the properties of the closely related 2,5-Dioxopyrrolidin-1-yl carbamate provide a valuable reference point. These properties are crucial for understanding its potential behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of 2,5-Dioxopyrrolidin-1-yl carbamate

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₅ H ₆ N ₂ O ₄ | [1][2] |
| Molecular Weight | 158.11 g/mol | [1] |
| Monoisotopic Mass | 158.03275668 Da | [1][2] |
| XLogP3 | -1.3 | [1] |
| SMILES | <chem>C1CC(=O)N(C1=O)OC(=O)N</chem> | [1] |
| InChI | InChI=1S/C5H6N2O4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2,(H2,6,10) | [1] |
| InChIKey | IURPJDIWBPNRPJ-UHFFFAOYSA-N | [1] |

Experimental Protocols

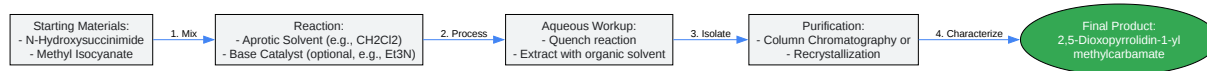
The synthesis of related N-succinimidyl esters often involves the activation of a carboxylic acid with N-hydroxysuccinimide. A plausible synthetic route for a related compound, 2,5-

dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is described below, which can serve as a template for designing a synthesis for the title compound.

Synthesis of a Related N-Succinimidyl Ester[3]

- Reaction: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with di(N-succinimidyl) carbonate in the presence of triethylamine (Et_3N) in acetonitrile (CH_3CN).
- Conditions: The reaction is carried out at 20 °C for 20 hours.
- Yield: This specific synthesis yielded the product at 51%.

A hypothetical workflow for the synthesis of **2,5-Dioxopyrrolidin-1-yl methylcarbamate** could involve the reaction of N-hydroxysuccinimide with methyl isocyanate or a related carbamoylating agent.



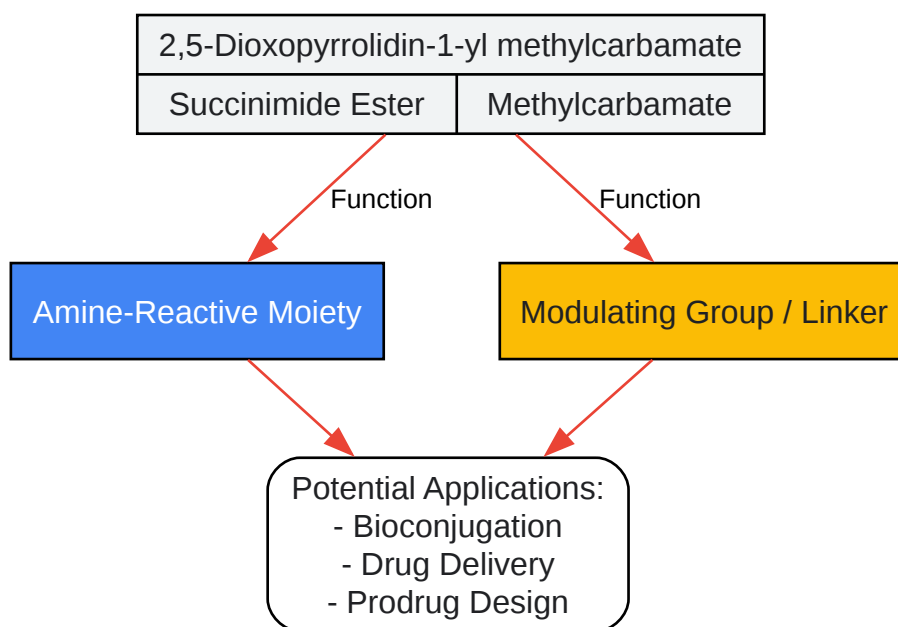
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Caption: Hypothetical synthesis workflow for **2,5-Dioxopyrrolidin-1-yl methylcarbamate**.

Potential Applications in Drug Development

N-hydroxysuccinimide (NHS) esters are widely used as amine-reactive crosslinkers and labeling reagents in bioconjugation chemistry. The succinimidyl ester group is an excellent leaving group, allowing for the facile reaction with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds.

The "methylcarbamate" moiety could be explored for its potential to modulate the physicochemical properties of a parent molecule, such as solubility, stability, and cell permeability. It could also serve as a linker in more complex drug delivery systems or as a pharmacophore itself.



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Caption: Logical relationships of the functional moieties of the title compound.

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References

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- 2. PubChemLite - 2,5-dioxopyrrolidin-1-yl carbamate (C₅H₆N₂O₄) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
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